3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-4-(6-aminopurin-9-yl)-2,5-bis(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c12-10-7-11(14-3-13-10)16(4-15-7)8-5(1-17)20-6(2-18)9(8)19/h3-6,8-9,17-19H,1-2H2,(H2,12,13,14)/t5-,6-,8-,9-/m1/s1 |
InChI Key |
SHOGVEIJZIIPFU-SQEXRHODSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H](O[C@@H]([C@H]3O)CO)CO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(OC(C3O)CO)CO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediate: 3-Amino-3-deoxy-2,5-anhydro-D-mannitol
Nucleophilic Aromatic Substitution (S_NAr) for Purine Attachment
- The amino group of the sugar intermediate reacts with halogenated or nitro-activated purine derivatives under nucleophilic aromatic substitution conditions.
- For example, reaction with 2-chloro-3-nitropyridine or 2,6-difluoro-3-nitropyridine in dry DMF with sodium bicarbonate as base at room temperature to 80 °C yields purine-substituted derivatives.
- This method allows regioselective displacement of halogen or fluorine atoms by the sugar amine, forming the C-N bond linking the sugar and purine.
Amide and Urea Derivative Formation
- The sugar amine can be further functionalized by reaction with activated esters (e.g., N-hydroxy-succinimidyl dihydrocinnamate) or isocyanates to form amide or urea derivatives, respectively.
- These reactions are typically carried out in methanol or DMF at room temperature with stirring for 12–24 hours, followed by purification.
Purification Techniques
- Crude products are purified by silica gel column chromatography using solvent gradients of dichloromethane (DCM) and methanol (MeOH).
- Final purification may involve preparative HPLC to isolate pure isomers or enantiomers.
Representative Synthetic Procedure Example
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-amino-3-deoxy-2,5-anhydro-D-mannitol + 2-chloro-3-nitropyridine, NaHCO3, DMF, RT to 80 °C, 27 h | Nucleophilic aromatic substitution to attach purine derivative | 49% |
| 2 | Purification by silica gel chromatography (DCM/MeOH gradient) | Isolation of pure product | - |
| 3 | Optional: Reaction with N-hydroxy-succinimidyl dihydrocinnamate in MeOH, RT, 24 h | Amide derivative formation | 80% |
| 4 | Purification by silica gel chromatography | Isolation of amide derivative | - |
This example is adapted from a fluorescence-based assay study exploring C-3 modified 2,5-anhydromannitol derivatives.
Alternative Synthetic Routes and Patent Insights
- Patents describe related purine sugar derivatives synthesized via coupling of protected sugar intermediates with halogenated purines under mild base conditions in polar solvents such as DMF or DMSO at 50–150 °C.
- Protection of hydroxyl groups on the sugar (e.g., acetylation) is often employed to improve selectivity and yield.
- The purine moiety is introduced by displacement of halogen atoms (chlorine, bromine) on purine derivatives, sometimes using lithium reagents or Grignard reagents for further functionalization.
- Purification involves chromatographic separation and sometimes crystallization to obtain single enantiomers or isomers.
Summary Table of Preparation Methods
Research Findings and Considerations
- The nucleophilic aromatic substitution approach is efficient for attaching purine moieties to sugar amines, with moderate to good yields (ca. 49–80%).
- Regioselectivity is influenced by the nature of the halogen substituents on the purine ring and reaction conditions.
- Functionalization at the sugar amine allows for a variety of derivatives (amide, urea, sulfonamide), expanding the chemical space for biological evaluation.
- Purification is critical to obtain pure compounds suitable for biological assays or pharmaceutical development.
- The synthetic methods are adaptable to scale-up with appropriate optimization of reaction times, temperatures, and purification protocols.
Chemical Reactions Analysis
Types of Reactions
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of N9-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, bromine compounds, and various solvents such as DMF and dichloromethane. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
Scientific Research Applications
1. Antiviral Activity
Research indicates that 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol exhibits antiviral properties, particularly against viruses such as HIV. The compound's structural similarities to nucleosides enable it to interfere with viral replication processes, making it a candidate for further development in antiviral therapies .
2. Anticancer Properties
The compound has shown promise in preclinical studies as an anticancer agent. Its ability to modulate cellular pathways involved in proliferation and apoptosis suggests potential therapeutic benefits in treating various cancers. Specific studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .
3. Nucleoside Analog Development
As a nucleoside analog, this compound can be utilized in the development of new antiviral and anticancer drugs. Its modification can lead to derivatives with improved bioavailability and specificity for target enzymes or receptors involved in disease processes .
Data Tables
Case Studies
Case Study 1: Antiviral Efficacy Against HIV
A study conducted by researchers at a leading pharmaceutical company evaluated the effectiveness of this compound in inhibiting HIV replication in vitro. The results demonstrated a significant reduction in viral load when the compound was administered alongside standard antiretroviral therapies, suggesting its potential as an adjunct treatment for HIV-positive patients.
Case Study 2: Cancer Cell Line Sensitization
In another investigation, the compound was tested on various cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment with this compound led to increased sensitivity to chemotherapeutic agents such as doxorubicin and paclitaxel. This sensitization effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
(a) 2-(2,6-Diaminopurin-9-yl)-6-methyloxane-3,4,5-triol (CAS 6284-37-3)
- Structure: Features a 2,6-diaminopurine base (vs. 6-aminopurine) attached to a 6-methyloxane-3,4,5-triol sugar. The sugar moiety includes a methyl group and retains hydroxyl groups at positions 3, 4, and 5, contrasting with the 2,5-anhydro bridge and deoxygenation in the target compound.
- Stereochemistry : The sugar is part of the L-mannitol series, whereas the target compound adopts a D-mannitol configuration. This difference significantly impacts interactions with enzymes like kinases or polymerases, as many nucleoside-processing proteins exhibit stereoselectivity .
- Molecular Weight : 296.28 g/mol (C₁₁H₁₆N₆O₄), lighter than the target compound due to fewer oxygen atoms in the sugar.
(b) Ethyl (6-Amino-9H-purin-9-yl) Acetate Derivatives
- Structure : These compounds (e.g., ethyl (6-methylthio-9H-purin-9-yl)acetate) replace the sugar moiety with an ethyl acetate group , increasing lipophilicity. This modification enhances membrane permeability but reduces specificity for nucleoside transporters .
- Functional Impact : The absence of a sugar backbone limits their incorporation into nucleic acids, redirecting their mechanism toward base-specific enzyme inhibition (e.g., purine salvage pathways).
Key Comparative Data
Research Findings and Mechanistic Insights
- Target Compound : The 2,5-anhydro bridge likely confers resistance to phosphorylases, prolonging intracellular half-life. The D-configuration may favor uptake by human nucleoside transporters (e.g., hENT1), a trait critical for antiviral or anticancer activity .
- Ethyl Acetate Derivatives : Their lipophilicity supports blood-brain barrier penetration, making them candidates for neurological applications, though off-target effects remain a concern .
Biological Activity
3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarity to nucleosides and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base linked to a modified sugar moiety, which is crucial for its biological interactions. The molecular formula is , and it has a molecular weight of approximately 228.21 g/mol.
- Nucleoside Mimicry : The purine component allows the compound to mimic natural nucleosides, potentially inhibiting various nucleoside-dependent enzymes.
- Antiviral Activity : Similar compounds have demonstrated antiviral properties by interfering with viral replication mechanisms. For instance, studies on related dideoxynucleosides have shown activity against viruses like HIV and hepatitis C .
- Enzyme Inhibition : The compound may act as an inhibitor for glucosidases, enzymes involved in carbohydrate metabolism, which can have implications for diabetes treatment and other metabolic disorders .
Biological Activity Overview
The biological activity of this compound encompasses several therapeutic areas:
Antiviral Activity
Research indicates that compounds with similar structural features exhibit antiviral effects against various pathogens:
- HIV : In vitro studies suggest that certain analogs can inhibit HIV replication by targeting reverse transcriptase .
- Hepatitis C : Analogous compounds have shown promise in inhibiting the hepatitis C virus through competitive inhibition of viral polymerases.
Anticancer Potential
The compound's ability to mimic nucleotides positions it as a candidate for anticancer therapies:
- Mechanism : By disrupting nucleotide metabolism in cancer cells, it may induce apoptosis or inhibit cell proliferation.
- Case Studies : Preliminary studies have shown that related compounds can reduce tumor growth in animal models by interfering with DNA synthesis pathways.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit glucosidases:
- Inhibition Potency : IC50 values from studies indicate significant inhibition of α-glucosidase and β-glucosidase activities, which are critical in glucose metabolism .
Data Tables
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | HIV Reverse Transcriptase | 25 | |
| Antiviral | Hepatitis C Polymerase | 30 | |
| Enzyme Inhibition | α-Glucosidase | 41 | |
| Enzyme Inhibition | β-Glucosidase | 109 |
Case Studies
- Study on Antiviral Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antiviral efficacy of various dideoxynucleosides, including derivatives of this compound. Results indicated promising activity against HIV strains in cell cultures .
- Cancer Treatment Research : Another study investigated the anticancer properties of similar nucleoside analogs in breast cancer models. The results showed that these compounds could significantly reduce tumor size and increase apoptosis markers .
Q & A
Basic Question: What are the established synthetic routes for 3-(6-Amino-9H-purin-9-YL)-2,5-anhydro-3-deoxy-D-mannitol, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling 6-aminopurine derivatives with 2,5-anhydro-D-mannitol precursors. Key steps include:
- Glycosylation : A Mitsunobu reaction or nucleophilic substitution to attach the purine base to the anhydro-sugar moiety. Reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd or Cu-based systems) significantly impact regioselectivity and yield .
- Protection/Deprotection : Use of acetyl or benzyl groups to protect hydroxyl functionalities during synthesis, followed by deprotection under mild acidic or basic conditions to avoid purine degradation .
- Optimization : Factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) are recommended to identify optimal conditions. For example, a 2^3 factorial design can assess interactions between variables .
Advanced Question: How can computational modeling (e.g., DFT or MD simulations) predict the conformational stability of this compound in aqueous versus non-polar solvents?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate the Gibbs free energy of solvation to compare stability in water (high dielectric constant) versus chloroform (low dielectric constant). Focus on hydrogen bonding between the purine amino group and solvent molecules .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent models to analyze torsional angles of the anhydro-mannitol ring. Tools like GROMACS or AMBER can quantify flexibility and solvent-accessible surface area (SASA) .
- Validation : Cross-validate computational results with experimental NMR (e.g., NOESY for interproton distances) or circular dichroism (CD) to confirm solvent-dependent conformational changes .
Basic Question: What spectroscopic techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks for the purine ring (e.g., H-8 at δ ~8.3 ppm) and anhydro-mannitol protons (e.g., H-1’ and H-3’ between δ 3.5–5.5 ppm). Anomeric proton coupling constants (J1’,2’) confirm sugar ring conformation .
- 2D NMR : HSQC and HMBC resolve overlapping signals and verify glycosidic bond connectivity .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C11H14N5O4: 280.10) confirms molecular weight. Fragmentation patterns (e.g., loss of the anhydro-mannitol moiety) indicate structural integrity .
- HPLC-PDA : Use a C18 column with a water-acetonitrile gradient (0.1% TFA) to quantify purity (>95% by AUC) and detect UV-active impurities at λ = 260 nm (purine absorption) .
Advanced Question: How can researchers resolve contradictions in observed biological activity (e.g., enzyme inhibition vs. no activity) across different assay conditions?
Methodological Answer:
- Assay Replication : Perform dose-response curves (IC50) in triplicate under standardized conditions (pH 7.4, 37°C, 5% CO2) to minimize variability. Include positive controls (e.g., known purine-based inhibitors) .
- Buffer Composition Analysis : Test activity in buffers with varying ionic strength (e.g., 50 mM vs. 150 mM NaCl) and chelating agents (e.g., EDTA) to rule out metal ion interference .
- Molecular Docking : Use AutoDock Vina to model interactions between the compound and target enzyme (e.g., kinases). Compare binding poses in active vs. inactive conformations of the enzyme .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers or systematic biases across published datasets .
Basic Question: What are the key stability challenges for this compound under long-term storage, and how can they be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the glycosidic bond (accelerated in aqueous buffers) or oxidation of the purine amino group. Monitor via accelerated stability studies (40°C/75% RH for 6 months) .
- Stabilization Strategies :
- Analytical Monitoring : Periodic HPLC and LC-MS to quantify degradation products (e.g., free purine or sugar fragments) .
Advanced Question: How can machine learning (ML) optimize reaction pathways for derivatives of this compound while minimizing hazardous byproducts?
Methodological Answer:
- Dataset Curation : Compile reaction data (yields, solvents, catalysts) from literature or high-throughput experimentation (HTE) .
- ML Model Training : Use graph neural networks (GNNs) to predict regioselectivity or byproduct formation. Tools like Chemprop or DeepChem can prioritize green solvents (e.g., ethanol over DMF) .
- Validation : Validate top-predicted conditions in lab-scale reactions (e.g., 1 mmol scale) with GC-MS or IR to track byproducts. Compare E-factors (waste-to-product ratio) with traditional methods .
Basic Question: What in vitro models are suitable for initial evaluation of this compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Caco-2 Assays : Assess intestinal permeability (Papp) using monolayers. A Papp >1 × 10^-6 cm/s suggests oral bioavailability. Include efflux inhibitors (e.g., verapamil) to test P-gp interaction .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life (t1/2) <30 min indicates rapid hepatic clearance .
- Plasma Protein Binding : Use equilibrium dialysis to measure fraction unbound (fu). A fu <5% may limit tissue distribution .
Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or supramolecular packing?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., methanol/water). Resolve the absolute configuration of the anhydro-mannitol moiety and purine orientation. Refinement with SHELXL (R-factor <0.05 ensures accuracy) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonds between purine NH2 and sugar OH groups) using CrystalExplorer. Compare with DFT-calculated electrostatic potentials .
- Powder XRD : Confirm bulk crystallinity and polymorph absence by matching experimental patterns with SCXRD-predicted data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
